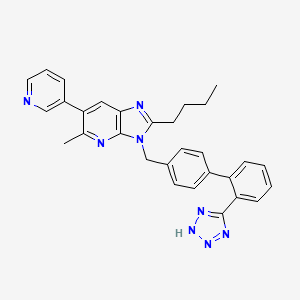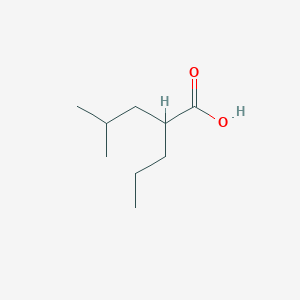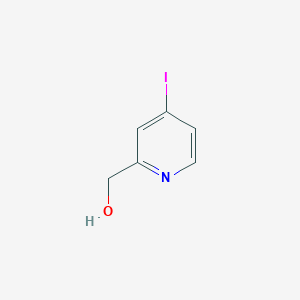
TM-25659
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TM-25659 is a transcriptional co-activator with PDZ-binding motif (TAZ) modulator. It is known for its anti-osteoporotic and anti-obesity activities . This compound enhances nuclear localization of TAZ and attenuates peroxisome proliferator-activated receptor gamma (PPARγ)-mediated adipocyte differentiation .
Scientific Research Applications
TM-25659 has a wide range of scientific research applications:
Chemistry: It is used as a modulator of transcriptional co-activator with PDZ-binding motif (TAZ).
Biology: This compound enhances osteogenic gene expression and increases osteoblast differentiation.
Industry: This compound is used in the development of bioactive compound libraries for drug discovery.
Mechanism of Action
Target of Action
TM-25659, also known as 2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine or 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-5-methyl-6-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, primarily targets the transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ plays a crucial role in regulating cell differentiation, proliferation, and development .
Mode of Action
This compound enhances the nuclear localization of TAZ in a dose-dependent manner without affecting the total amount of TAZ . This interaction with TAZ leads to changes in cell differentiation .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses peroxisome proliferator-activated receptor gamma (PPARγ)-dependent adipocyte differentiation and enhances Runt-related transcription factor 2 (RUNX2)-induced osteoblast differentiation . Additionally, this compound increases fibroblast growth factor 21 (FGF21) levels, which decreases insulin resistance and inflammation in skeletal muscle via general control nonderepressible 2 (GCN2) pathways .
Pharmacokinetics
This compound is an orally bioavailable compound . It has desirable pharmacokinetic properties with a half-life (t1/2) of 9.85 hours . The compound is soluble in DMSO .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It reduces PPARγ levels in differentiated adipocytes and acts as a suppressor of PPARγ-dependent adipocyte differentiation . It also enhances RUNX2-induced osteoblast differentiation and mineralization in a dose-dependent manner . Furthermore, this compound reduces weight gain in ob/ob mice and attenuates bone loss in ovariectomized mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be influenced by the solvent environment . .
Biochemical Analysis
Biochemical Properties
TM-25659 enhances the nuclear localization of TAZ without affecting the total amount of TAZ in pluripotent C3H10T1/2 cells . It does not affect Ser89 phosphorylation in TAZ, but reduces tyrosine phosphorylation . This modulation of TAZ by this compound plays a crucial role in various biochemical reactions .
Cellular Effects
This compound has been shown to reduce PPARg levels in differentiated adipocytes and acts as a suppressor of PPARg-dependent adipocyte differentiation . It also enhances RUNX2-induced osteoblast differentiation of C3H10T1/2 cells and mineralization in a dose-dependent manner .
Molecular Mechanism
This compound promotes TAZ phosphorylation and nuclear translocation . It potentiates the assembly of the TAZ-Runx2 complex, which is then recruited to the promoter of osteocalcin, enhancing its transcription .
Temporal Effects in Laboratory Settings
This compound has shown desirable pharmacokinetic properties with a half-life (t 1/2) of 9.85 hours
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce weight gain in ob/ob mice at a dosage of 50 mg/kg . It also attenuates bone loss in ovariectomized mice .
Metabolic Pathways
It is known to interact with the transcriptional co-activator TAZ, which plays a key role in various metabolic processes .
Transport and Distribution
It is known to enhance the nuclear localization of TAZ .
Subcellular Localization
This compound promotes the nuclear translocation of TAZ . This suggests that its primary subcellular localization is in the nucleus, where it interacts with TAZ to modulate gene expression .
Chemical Reactions Analysis
TM-25659 undergoes several types of chemical reactions:
Oxidation and Reduction: This compound does not affect the total amount of TAZ in pluripotent C3H10T1/2 cells but reduces tyrosine phosphorylation.
Substitution: This compound enhances nuclear TAZ localization in a dose-dependent manner.
Common Reagents and Conditions: The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.
Comparison with Similar Compounds
TM-25659 is unique in its ability to modulate TAZ activity. Similar compounds include:
- Epicatechin gallate
- Phorbaketal A
- IBS008738
- Kaempferol
- Ethacridine
These compounds also act as TAZ activators and generate corresponding biological effects mediated by TAZ in diverse cell types .
Properties
IUPAC Name |
2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOQNLYGMQJUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Phenylethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2724334.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)



![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)


![ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2724347.png)


![N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B2724350.png)

![3-cyclopentyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2724353.png)
